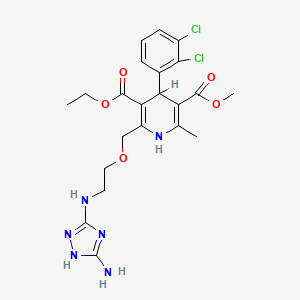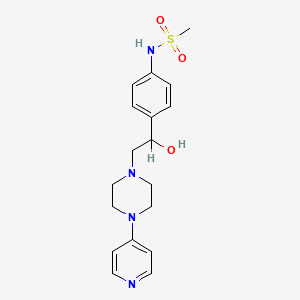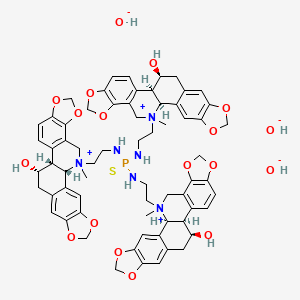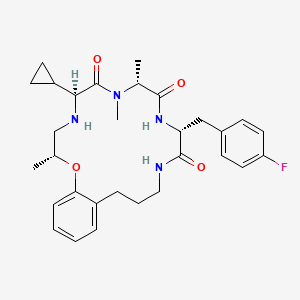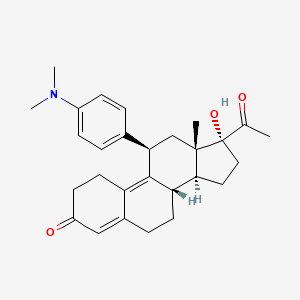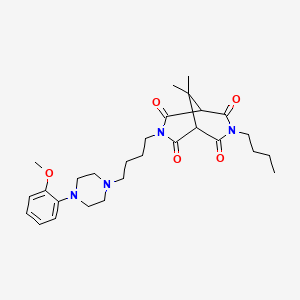
Uniconazol
Übersicht
Beschreibung
Uniconazole is a triazole chemical compound primarily used as a plant growth retardant. It is effective on a wide range of plants and functions by inhibiting the production of gibberellins, which are plant hormones that promote growth. This inhibition results in more compact and robust plants with increased chlorophyll content, leading to darker leaves .
Wissenschaftliche Forschungsanwendungen
Uniconazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von Triazolderivaten auf das Pflanzenwachstum und die Entwicklung zu untersuchen.
Biologie: this compound wird in der Forschung eingesetzt, um seine Auswirkungen auf die Pflanzenhormonregulation und Stressreaktionen zu verstehen.
Medizin: Obwohl es hauptsächlich in der Landwirtschaft eingesetzt wird, machen die Auswirkungen von this compound auf Hormonwege es zu einem interessanten Forschungsobjekt in der medizinischen Forschung für potenzielle therapeutische Anwendungen.
Industrie: this compound wird in der landwirtschaftlichen Industrie weit verbreitet eingesetzt, um das Pflanzenwachstum zu kontrollieren, den Ernteertrag zu verbessern und die Stresstoleranz von Pflanzen zu erhöhen .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym ent-Kaurenoxidase hemmt, das an der Biosynthese von Gibberellinen beteiligt ist. Diese Hemmung führt zu einer Reduktion der Gibberellin-Spiegel, was zu kürzeren und robusteren Pflanzen führt. Zusätzlich beeinflusst this compound andere Hormonwege, einschließlich Abscisinsäure und Cytokinin, die zusätzlich zu seinen wachstumsregulierenden Eigenschaften beitragen .
Ähnliche Verbindungen:
Paclobutrazol: Ein weiterer Triazol-basierter Pflanzenwachstumsregler mit ähnlichen Wirkmechanismen.
Flurprimidol: Ein Pflanzenwachstumsregler, der auch die Gibberellinbiosynthese hemmt.
Daminozid: Ein Wachstumsregler, der im Gartenbau eingesetzt wird, um die Pflanzenhöhe zu kontrollieren und die Blüte zu verbessern
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und breiten Wirkung auf verschiedene Pflanzenarten einzigartig. Es ist besonders effektiv bei der Verbesserung der Stresstoleranz und der Steigerung der Photosynthese-Effizienz, was es zu einem wertvollen Werkzeug in der Forschung und in landwirtschaftlichen Anwendungen macht .
Wirkmechanismus
Target of Action
Uniconazole is a triazole plant growth regulator . It primarily targets the production of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . Uniconazole inhibits the activity of Ent-kaurene oxidase, a key enzyme in the biosynthesis of gibberellins .
Mode of Action
Uniconazole interacts with its targets by suppressing the production of gibberellins . This suppression leads to a decrease in the endogenous gibberellin content . Furthermore, uniconazole has been found to suppress the BrbZIP39–BrPAL4 module, which mediates lignin biosynthesis .
Biochemical Pathways
Uniconazole significantly affects the “phenylpropanoid biosynthesis” pathway . In this pathway, it remarkably downregulates the expression of BrPAL4, a member of the portal enzyme gene family related to lignin biosynthesis . This leads to a decrease in lignin content . Additionally, uniconazole has been found to affect the flavone and flavonol biosynthesis and linoleic acid metabolism pathways .
Pharmacokinetics
It is known that uniconazole has low water solubility and is quite volatile . These properties may influence its bioavailability and persistence in both soil and aquatic systems .
Result of Action
The action of uniconazole results in significant molecular and cellular effects. It inhibits the elongation of hypocotyls, leading to dwarfing in plants . This is achieved by decreasing lignin content through the repression of the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis . Additionally, uniconazole has been found to induce cold tolerance in bananas and improve physiological and biochemical attributes of beans subjected to drought stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of uniconazole. For instance, drought stress can considerably depress plant growth, but plants treated with uniconazole under drought stress conditions show significantly higher biomass . This suggests that uniconazole can effectively alleviate the adverse effects caused by drought stress . .
Biochemische Analyse
Biochemical Properties
Uniconazole plays a significant role in biochemical reactions. It interacts with enzymes and other biomolecules, affecting their function and activity. For instance, Uniconazole has been found to increase the activities of superoxide dismutase and peroxidase in bananas under cold stress . These enzymes play crucial roles in the plant’s response to stress, suggesting that Uniconazole may enhance the plant’s ability to cope with adverse conditions .
Cellular Effects
Uniconazole has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Uniconazole treatment has been shown to significantly inhibit hypocotyl elongation in flowering Chinese cabbage seedlings . This effect is attributed to the significant impact of Uniconazole on the “phenylpropanoid biosynthesis” pathway .
Molecular Mechanism
Uniconazole exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, Uniconazole has been found to decrease lignin content by repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis, leading to the dwarfing of flowering Chinese cabbage seedlings .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uniconazole change over time. It has been observed that Uniconazole treatment can significantly reduce the production and accumulation of thiobarbituric acid reactive substances (TBARS) in the leaves and roots of potted P. lactiflora, thereby increasing the adaptability of potted P. lactiflora to the environment .
Dosage Effects in Animal Models
While Uniconazole is primarily used in plants, its effects in animal models at different dosages have been studied. For instance, in zebrafish, the acute toxicity of Uniconazole was found to be enantioselective, with the ®-Uniconazole possessing 1.16-fold greater acute toxicity than the (S)-enantiomer .
Metabolic Pathways
Uniconazole is involved in several metabolic pathways. For instance, it has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . In this pathway, Uniconazole remarkably downregulates one member of the portal enzyme gene family, named BrPAL4, which is related to lignin biosynthesis .
Transport and Distribution
Uniconazole is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For example, Uniconazole effectively reduced root proportion in the 0–20 cm soil layer and increased root proportion in the 20–60 cm soil layer in mung bean plants .
Subcellular Localization
Given its role in inhibiting the production of gibberellins , it is likely that Uniconazole localizes to areas of the cell where these hormones are synthesized.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uniconazole can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with 1,2,4-triazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a Grignard reaction with isobutylmagnesium chloride, followed by hydrolysis to yield uniconazole .
Industrial Production Methods: In industrial settings, uniconazole is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to light brown powder with a melting point of 152.1–155.0 °C .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Uniconazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit Halogenen und anderen Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Halogenierungsmittel wie Chlor oder Brom werden häufig eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Paclobutrazol: Another triazole-based plant growth retardant with similar mechanisms of action.
Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.
Daminozide: A growth retardant used in horticulture to control plant size and improve flowering
Uniqueness of Uniconazole: Uniconazole is unique due to its high potency and broad-spectrum activity on various plant species. It is particularly effective in enhancing stress tolerance and improving photosynthetic efficiency, making it a valuable tool in both research and agricultural applications .
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032505 | |
| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-22-1 | |
| Record name | Uniconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does uniconazole exert its growth-regulating effects in plants?
A1: Uniconazole acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , ] Gibberellins are plant hormones that play a crucial role in promoting stem elongation. By suppressing gibberellin production, uniconazole leads to shorter internodes, resulting in more compact plants. [, ]
Q2: What are the downstream effects of uniconazole treatment on plant physiology?
A2: Uniconazole treatment has been shown to influence various physiological processes in plants, including:
- Increased chlorophyll content: Uniconazole can enhance chlorophyll concentration in leaves, potentially leading to improved photosynthetic efficiency. [, , ]
- Modified root architecture: Uniconazole application can promote lateral root development and increase root biomass, potentially enhancing nutrient and water uptake. [, ]
- Enhanced stress tolerance: Studies suggest that uniconazole can improve plant tolerance to abiotic stresses, such as drought and salinity, by modulating antioxidant enzyme activities and osmolyte accumulation. [, , , ]
Q3: What is the molecular formula and weight of uniconazole?
A3: The molecular formula of uniconazole is C15H18ClN3O, and its molecular weight is 291.77 g/mol.
Q4: Is there any spectroscopic data available for uniconazole?
A4: While the provided research papers don't delve into detailed spectroscopic data, standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for the characterization of uniconazole.
Q5: How does the effectiveness of uniconazole vary with different application methods?
A5: The efficacy of uniconazole is influenced by the application method. Research indicates that: * Foliar sprays: Generally effective for height control, but efficacy can be influenced by spray volume and coverage. [, ] * Soil drenches: Can provide longer-lasting growth control compared to foliar sprays. [, ] * Substrate incorporation: Controlled-release formulations incorporated into the growing medium can provide consistent growth regulation over time. [, ]
Q6: Does uniconazole exhibit any catalytic properties in biological systems?
A6: Uniconazole is not known to possess catalytic properties in biological systems. Its primary mode of action is the inhibition of a specific enzyme involved in gibberellin biosynthesis, rather than catalyzing a chemical reaction.
Q7: Have computational methods been used to study uniconazole and its interactions?
A7: The provided research primarily focuses on experimental investigations. While not explicitly discussed, computational chemistry techniques like molecular docking and QSAR modeling could be valuable tools to further investigate the interaction of uniconazole with its target enzyme and explore structure-activity relationships.
Q8: How do structural modifications of uniconazole affect its biological activity?
A8: While specific SAR studies are not presented in the provided research, it is generally understood that alterations to the triazole ring or the side chain of uniconazole can significantly influence its activity and selectivity.
Q9: What are the key considerations for formulating uniconazole for different applications?
A9: Uniconazole formulations need to consider factors like stability, solubility, and release kinetics. Different formulations, such as emulsifiable concentrates, wettable powders, and controlled-release granules, are available to suit specific application methods and requirements. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


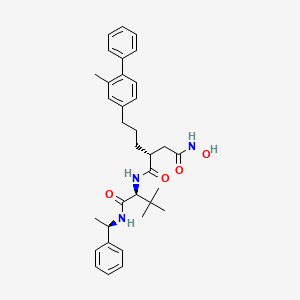

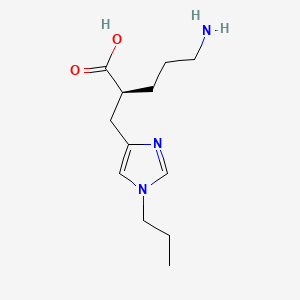
![(S)-2-{1-[3-(4-chloro-phenyl)-propylcarbamoyl]-cyclopentylmethyl}-4-methoxy-butyric acid](/img/structure/B1683378.png)


